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Compound of Interest

Compound Name: 1,2-Dimethyl-13C2-benzene

Cat. No.: B039081

Executive Summary

This technical guide provides a comprehensive overview of 1,2-Dimethyl-13C2z-benzene, an
isotopically labeled analog of o-xylene. The incorporation of two 2C atoms into the methyl
groups makes this molecule an invaluable tool in analytical chemistry, environmental science,
and metabolic research. This document delves into its fundamental chemical properties,
spectroscopic characteristics, synthesis, and key applications, with a focus on its role as an
internal standard in quantitative mass spectrometry and as a tracer in metabolic studies. The
content herein is structured to provide not only technical data but also the scientific rationale
behind its use, empowering researchers to effectively integrate this compound into their
experimental designs.

Molecular Structure and Identification

1,2-Dimethyl-13C2-benzene is an aromatic hydrocarbon in which the two carbon atoms of the
methyl groups attached to the benzene ring are the heavy isotope 3C. This substitution is
foundational to its utility, as it imparts a distinct mass signature without significantly altering its
chemical behavior or chromatographic retention time compared to its unlabeled counterpart, o-
xylene.

Nomenclature and ldentifiers:

o |[UPAC Name: 1,2-di([*3C]methyl)benzene[1]
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e Common Synonyms: o-Xylene-(dimethyl-13Cz), O-XYLENE-ALPHA ,ALPHA'-13C>, 0-Xylene-

a,0'-13C2
e CAS Number: 116599-62-3[1]
e Molecular Formula: 3C2CsH10
e Molecular Weight: 108.15 g/mol [1]

e InChl Key: CTQNGGLPUBDAKN-ZDOIIHCHSA-N[1]

Caption: Structure of 1,2-Dimethyl-13C2-benzene with 13C labels.

Physicochemical Properties

Isotopic labeling with 13C results in a negligible change in the bulk physicochemical properties

of a molecule. Therefore, the properties of unlabeled 1,2-dimethylbenzene (o-xylene) serve as

an excellent and reliable proxy.

Property Value Source

Appearance Colorless liquid [2]

Odor Aromatic [2]

Boiling Point ~144 °C (at 760 mmHQ) Inferred from o-xylene
Melting Point ~-25°C Inferred from o-xylene
Density ~0.88 g/mL at 20°C Inferred from o-xylene

Insoluble in water; soluble in

Solubility organic solvents (e.g., ethanol,

ether, acetone)

Inferred from o-xylene

Vapor Pressure ~7 mmHg at 20°C

Inferred from o-xylene

Synthesis and Isotopic Labeling
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While specific proprietary synthesis methods may vary, a plausible and common strategy for
introducing the 13C labels onto the methyl groups involves a Friedel-Crafts alkylation reaction
using a 13C-labeled methylating agent.

Conceptual Synthesis Pathway:
o Starting Material: Benzene or Toluene.

o Labeling Reagent: A 13C-labeled methyl halide, such as iodomethane-13C (33CHsl) or
bromomethane-13C (*3CHsBr).

e Catalyst: A Lewis acid, such as Aluminum Chloride (AICI3) or Iron(lll) Bromide (FeBrs).

o Reaction: The Friedel-Crafts alkylation proceeds by reacting benzene with two equivalents of
the 13C-labeled methyl halide in the presence of the Lewis acid catalyst. If starting with
toluene, one equivalent is used. The reaction introduces the 13C-methyl groups onto the
aromatic ring.

o Workup and Purification: The reaction mixture is quenched, typically with water, and the
organic product is extracted. Purification via distillation is necessary to separate the desired
1,2-dimethyl-13C2-benzene from other isomers (1,3- and 1,4-) and any poly-alkylated
byproducts.
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Caption: Conceptual synthesis of 1,2-Dimethyl-13C2z-benzene.
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Spectroscopic Characterization: The Analytical
Fingerprint

The primary value of 1,2-Dimethyl-13C2-benzene lies in its distinct spectroscopic properties,
particularly in mass spectrometry and 13C NMR.

Mass Spectrometry (MS)

In mass spectrometry, the two 3C atoms increase the mass of the molecular ion by two daltons
compared to unlabeled o-xylene.

¢ Unlabeled o-Xylene (CsHio0): Molecular lon (M*) at m/z 106.
e 1,2-Dimethyl-13C2-benzene (33C2CsH10): Molecular lon (M*) at m/z 108.

This +2 mass shift is the cornerstone of its use as an internal standard. It allows the labeled
standard to be distinguished from the unlabeled analyte in a co-injected sample, while ensuring
that any ionization or fragmentation behavior remains virtually identical. The primary
fragmentation pathway for both compounds is the loss of a methyl radical to form a stable
tropylium or benzyl cation, resulting in a prominent fragment ion.

e Unlabeled Fragment:m/z 91 (from 106 - 15)

o Labeled Fragment:m/z 92 (from 108 - 16, loss of 13CHs) or m/z 93 (from 108 - 15, loss of
12CHs from rearrangement, less likely but possible).

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton spectrum will be very similar to that of o-xylene. However, the protons
on the 13C-labeled methyl groups will exhibit coupling to the 13C nucleus (:JCH coupling),
resulting in a doublet for the methyl proton signal instead of a singlet. The coupling constant
is typically around 125-130 Hz.

e 13C NMR: This is the most informative technique. In a standard 3C NMR experiment, the
signals corresponding to the two labeled methyl carbons will be exceptionally intense due to
their 99% 13C enrichment, compared to the natural abundance of 1.1% for the other carbons.
This provides unambiguous confirmation of the labeling positions.
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Core Applications and Methodologies

The near-identical chemical and physical properties of stable isotope-labeled compounds to
their native counterparts make them the gold standard for two primary applications: quantitative
analysis and metabolic tracing.[3]

Application: Internal Standard for Quantitative Analysis

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid
Chromatography-Mass Spectrometry (LC-MS), matrix effects can suppress or enhance the
ionization of an analyte, leading to inaccurate quantification.[3] A stable isotope-labeled internal
standard (SIL-IS) co-elutes with the analyte and experiences the same matrix effects.[4] By
measuring the ratio of the analyte to the known concentration of the SIL-IS, these effects are
canceled out, enabling highly accurate and precise quantification.[5][6]

Why 13C is Superior to Deuterium (3H): While deuterium-labeled standards are common, they
can sometimes exhibit slight chromatographic separation from the unlabeled analyte due to the
larger relative mass difference between *H and 2H.[3] The smaller relative mass difference
between 12C and 13C ensures near-perfect co-elution, which is critical for robust correction of
matrix effects.[6]

Experimental Protocol: Quantification of o-Xylene in Water by GC-MS

This protocol outlines the use of 1,2-Dimethyl-13C2-benzene as an internal standard for the
guantification of o-xylene in a water sample.

e Preparation of Standards:
o Prepare a stock solution of 1,2-Dimethyl-13C2-benzene (e.g., 100 pg/mL in methanol).

o Prepare a series of calibration standards containing known concentrations of native o-
xylene (e.g., 1, 5, 10, 50, 100 ng/mL) in clean water or a suitable solvent.

o Spike each calibration standard and blank with a fixed amount of the internal standard (IS)
stock solution to achieve a constant final concentration (e.g., 20 ng/mL).

e Sample Preparation:
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o Collect a known volume of the water sample (e.g., 10 mL).

o Spike the sample with the same fixed amount of the IS stock solution as used in the
calibration standards.

o Perform a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to transfer
the analytes from the aqueous phase to an organic solvent or fiber.

e GC-MS Analysis:
o Inject an aliquot of the extracted sample or standard into the GC-MS system.

o GC Conditions (Typical): Use a capillary column suitable for volatile organic compounds
(e.g., a DB-5ms or equivalent). A typical temperature program might start at 40°C, hold for
2 minutes, then ramp to 200°C at 10°C/min.

o MS Conditions: Operate the mass spectrometer in Selected lon Monitoring (SIM) mode to
maximize sensitivity and selectivity.

= Monitor for o-Xylene:m/z 106 (quantification ion) and m/z 91 (qualifier ion).
= Monitor for IS:m/z 108 (quantification ion) and m/z 92 (qualifier ion).
o Data Analysis:

o Integrate the peak areas for the quantification ions of both the analyte (o-xylene, m/z 106)
and the IS (m/z 108).

o Calculate the Response Ratio for each standard: (Area of Analyte) / (Area of 1S).

o Construct a calibration curve by plotting the Response Ratio against the known
concentration of the analyte for each standard.

o Calculate the Response Ratio for the unknown sample and determine its concentration
using the linear regression equation from the calibration curve.
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Sample & Standard Preparation
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Caption: Workflow for quantitative analysis using a 3C-labeled internal standard.
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Application: Metabolic and Biodegradation Studies

Tracing the metabolic fate of xenobiotics is crucial in drug development and environmental
science. By introducing a 3C-labeled compound into a biological system (e.g., cell culture,
animal model, or soil microcosm), researchers can track the incorporation of the 3C label into
downstream metabolites.[7][8] This allows for unambiguous pathway elucidation and flux
analysis.

For o-xylene, studies have shown that biodegradation can occur via oxidation of either a methyl
group or the aromatic ring.[9] Using 1,2-Dimethyl-13C2-benzene would allow researchers to:

« |dentify Metabolites: Any metabolite containing one or both of the original methyl groups will
have a mass 1 or 2 daltons higher than its unlabeled version.

» Quantify Transformation Rates: By monitoring the disappearance of the labeled parent
compound and the appearance of labeled metabolites over time, precise degradation
kinetics can be determined.[10]

Safety and Handling

As the chemical properties are nearly identical to o-xylene, 1,2-Dimethyl-*3C2-benzene should
be handled with the same precautions.

e GHS Hazard Statements:
o H226: Flammable liquid and vapor.[1]
o H312+H332: Harmful in contact with skin or if inhaled.[1]
o H315: Causes skin irritation.[1]
e Handling Precautions:
o Work in a well-ventilated area or a chemical fume hood.[2]

o Keep away from heat, sparks, and open flames.[11]
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o Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves (e.g., nitrile or Viton), safety glasses or goggles, and a lab coat.[2]

o Avoid breathing vapors.[12]

e Storage:

o Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for
flammable liquids.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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